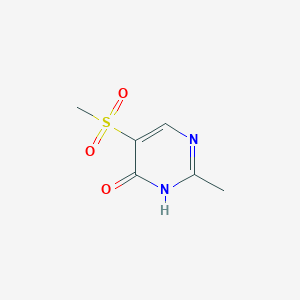![molecular formula C9H10BrN3S B2548697 5-[(4-Bromo-1H-pirazol-1-il)metil]-2,4-dimetil-1,3-tiazol CAS No. 2098049-75-1](/img/structure/B2548697.png)
5-[(4-Bromo-1H-pirazol-1-il)metil]-2,4-dimetil-1,3-tiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole" is a heterocyclic molecule that contains a thiazole ring, a common motif in various chemical compounds with potential biological activity. The presence of a bromo-substituted pyrazolyl group suggests that this compound could be of interest in the synthesis of pharmaceuticals or as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multistep reactions, including condensation and cycloaddition processes. For instance, the synthesis of pyrazolo[1,5-c]thiazoles, which are structurally similar to the compound , can be achieved by dehydration of related dicarboxylate 2-oxides, acting as thiocarbonyl ylides in cycloadditions with electron-deficient alkenes or alkynes . Additionally, the synthesis of related compounds, such as 3,5-dimethyl-1H-pyrazole derivatives, can involve reactions with ethylchloroacetate and thiosemicarbazide, followed by cyclocondensation to form various heterocyclic structures .
Molecular Structure Analysis
The molecular structure of compounds similar to "5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole" can be characterized using techniques such as X-ray crystallography, which provides information on the arrangement of atoms within the crystal lattice. For example, antipyrine derivatives have been found to crystallize in the monoclinic space group, with their crystal packing stabilized by hydrogen bonds and π-interactions . These structural analyses are crucial for understanding the properties and potential interactions of the compound.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including cycloadditions and condensations. The reactivity of these compounds can be influenced by the substituents on the thiazole ring and the presence of other functional groups. For example, the cycloaddition behavior of pyrazolo[1,5-c]thiazoles is influenced by the nature of the dipolarophile, with thiocarbonyl ylide behavior observed in reactions with electron-deficient alkenes and alkynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined using a range of analytical techniques. Spectroscopic methods such as NMR, IR, and mass spectrometry are commonly used to elucidate the structure and confirm the identity of synthesized compounds . Additionally, the solubility, melting point, and stability of these compounds can be assessed through experimental measurements. The presence of a bromo-substituent on the pyrazolyl group could affect the compound's reactivity and its potential to form coordination complexes with metals .
Aplicaciones Científicas De Investigación
- Los derivados de tiazol, incluyendo aquellos que contienen unidades de pirazol, han sido investigados por su potencial como agentes antitumorales. Los investigadores han sintetizado y evaluado compuestos con esta estructura central por sus efectos citotóxicos contra varias líneas celulares cancerosas .
- Algunos compuestos que llevan pirazol exhiben potentes actividades antileishmaniales y antimaláricas. Los investigadores han sintetizado pirazoles acoplados a hidrazina y evaluado su eficacia contra parásitos protozoarios .
Investigación Antitumoral y Anticancerígena
Actividad Antiparasitaria
En resumen, las diversas propiedades de este compuesto lo convierten en un candidato prometedor para futuras investigaciones en varios dominios científicos. Sus aplicaciones potenciales van desde la terapia contra el cáncer hasta los agentes antimicrobianos, y su estructura única ofrece vías interesantes para el desarrollo de fármacos. Los investigadores continúan explorando sus actividades biológicas y su potencial terapéutico . 🌟
Mecanismo De Acción
Safety and Hazards
The safety and hazards of “5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole” would depend on its specific structure and properties. For example, 4-Bromo-1-methyl-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause eye damage, skin irritation, and respiratory system toxicity .
Direcciones Futuras
The future directions for research on “5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be of interest in the development of new drugs .
Propiedades
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3S/c1-6-9(14-7(2)12-6)5-13-4-8(10)3-11-13/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWOPMNDDPYLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2548620.png)
![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2548624.png)


![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)